[(1S)-3,3-difluorocyclohexyl]methanamine
Description
[(1S)-3,3-Difluorocyclohexyl]methanamine is a chiral amine derivative featuring a cyclohexane ring substituted with two fluorine atoms at the 3,3-positions and a methanamine group. The compound is often studied as its hydrochloride salt (CAS: 1379025-24-7), which enhances solubility for pharmaceutical applications . Its stereochemistry (1S configuration) is critical for interactions with chiral biological targets, such as enzymes or receptors. The 3,3-difluoro substitution increases lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug discovery, particularly in protease inhibition (e.g., SARS-CoV-2 Mpro) .
Properties
IUPAC Name |
[(1S)-3,3-difluorocyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-5,10H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHSYYOTFOMJB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(C1)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3,3-difluorocyclohexyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluorine atoms.
Fluorination: The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to yield 3,3-difluorocyclohexanone.
Reductive Amination: The 3,3-difluorocyclohexanone is then subjected to reductive amination using an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[(1S)-3,3-difluorocyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1S)-3,3-difluorocyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure can impart desirable properties such as increased metabolic stability and lipophilicity to the target molecules.
Biology
In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. Its structural similarity to natural amines makes it a useful tool for probing enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the bioavailability and binding affinity of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as fluorinated polymers or coatings that exhibit high resistance to chemicals and thermal stability.
Mechanism of Action
The mechanism by which [(1S)-3,3-difluorocyclohexyl]methanamine exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the electronic properties of the molecule, affecting its binding to enzymes or receptors. This can lead to changes in the activity of these targets, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Fluorine Substitution Patterns
- 3,3-Difluorocyclohexyl vs. 4,4-Difluorocyclohexyl : The 3,3-difluoro substitution in the target compound creates a distinct electronic environment compared to 4,4-difluoro analogs. In SARS-CoV-2 Mpro inhibition, the 3,3-difluoro group interacts with hydrophobic residues (Met49, Met165, Gln189), while 4,4-difluoro analogs may exhibit steric clashes or altered binding .
- Cyclohexane vs.
Stereochemical and Functional Group Variations
- Enantiomeric Specificity : The (1S) configuration of the target compound contrasts with (R)-configured cyclopentyl analogs (e.g., (R)-(3,3-Difluorocyclopentyl)methanamine). Enantiomers often display divergent pharmacological profiles, as seen in fluorinated phenyl ethanamine hydrochlorides .
- Methanamine vs. Ethanamine : Ethanamine derivatives (e.g., 2-(2,2-Difluorocyclohexyl)ethan-1-amine) introduce an additional methylene group, altering solubility and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
